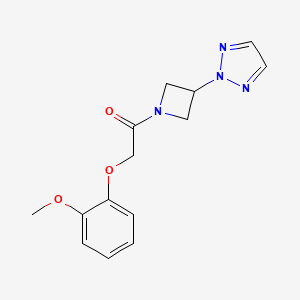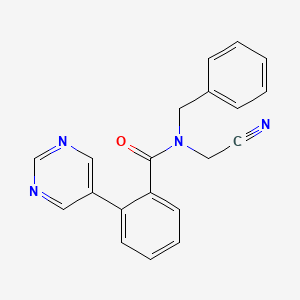![molecular formula C19H23N3O3 B2463521 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034440-00-9](/img/structure/B2463521.png)
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule with a multifaceted structure. This compound belongs to the family of methanone derivatives, characterized by the presence of both isoquinoline and benzimidazole moieties. Its unique structure lends it a variety of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethoxy-3,4-dihydroisoquinoline and 4,5,6,7-tetrahydro-1H-benzo[d]imidazole.
Condensation Reaction: The key step involves a condensation reaction between the isoquinoline and benzimidazole derivatives.
Reaction Conditions: This reaction is typically carried out in the presence of a base such as potassium carbonate, with a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to around 120°C to facilitate the condensation process.
Purification: The final compound is purified using column chromatography to obtain the desired product in high purity.
Industrial Production Methods
For industrial production, these synthetic routes may be optimized for large-scale synthesis. Continuous flow reactors and automated systems can be employed to enhance yield and reproducibility, ensuring the compound is produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Typically leads to the formation of hydroxylated or carboxylated derivatives.
Reduction: Yields reduced forms of the isoquinoline or benzimidazole rings.
Substitution: Produces alkylated derivatives with modified side chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows it to participate in various organic reactions, making it useful in synthetic organic chemistry.
Biology
Biologically, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone has been investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is researched for its potential therapeutic properties. It has been studied for its effects on certain enzymes and receptors, suggesting possible applications in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, it is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its robust chemical properties make it suitable for incorporation into more complex industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets within the cell. It binds to specific enzymes or receptors, altering their activity and thereby influencing cellular pathways. The exact mechanism can vary depending on the biological system and the target molecule involved. its ability to modulate enzyme activity and receptor binding suggests a multifaceted mode of action.
Comparaison Avec Des Composés Similaires
Compared to other methanone derivatives, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone stands out due to its dual isoquinoline and benzimidazole moieties. Similar compounds include:
(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)(1H-benzo[d]imidazol-5-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)(2H-benzo[d]imidazol-4-yl)methanone
These compounds share structural similarities but differ in the substitution patterns on the isoquinoline and benzimidazole rings, leading to variations in their chemical and biological properties
Propriétés
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-8-12-5-6-22(10-14(12)9-18(17)25-2)19(23)13-3-4-15-16(7-13)21-11-20-15/h8-9,11,13H,3-7,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZGGYFMUYMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCC4=C(C3)NC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)

![1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2463443.png)





![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)



